![molecular formula C3Cl4N2OS B14471374 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile CAS No. 71985-37-0](/img/structure/B14471374.png)
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile is a chemical compound known for its unique structure and reactivity. It contains multiple chlorine atoms and a nitrile group, making it a versatile compound in various chemical reactions and applications.
准备方法
The synthesis of 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile typically involves the reaction of tetrachloropropane derivatives with sulfur-containing reagents under controlled conditions. Industrial production methods may include the use of high-pressure reactors and catalysts to optimize yield and purity.
化学反应分析
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, its chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The nitrile group can also participate in reactions that modify the activity of enzymes and other proteins.
相似化合物的比较
Similar compounds include other tetrachlorinated nitriles and sulfur-containing nitriles Compared to these, 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile is unique due to its specific arrangement of chlorine atoms and the presence of both a nitrile and a sulfur-containing group
Similar compounds include:
2,3,5,6-Tetrachloro-p-benzoquinone: Known for its use in organic synthesis and as an oxidizing agent.
2,3,3,3-Tetrachloro-2-(sulfinylamino)propanenitrile: A closely related compound with similar reactivity.
属性
CAS 编号 |
71985-37-0 |
|---|---|
分子式 |
C3Cl4N2OS |
分子量 |
253.9 g/mol |
IUPAC 名称 |
2,3,3,3-tetrachloro-2-(sulfinylamino)propanenitrile |
InChI |
InChI=1S/C3Cl4N2OS/c4-2(1-8,9-11-10)3(5,6)7 |
InChI 键 |
BXPJMVVZVBLSOX-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C(C(Cl)(Cl)Cl)(N=S=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
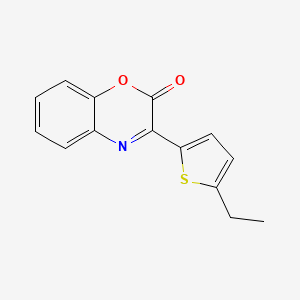
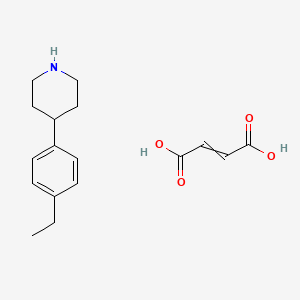
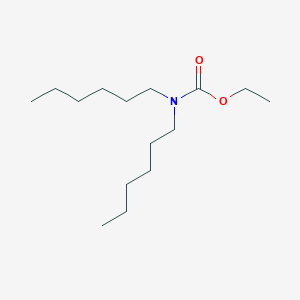

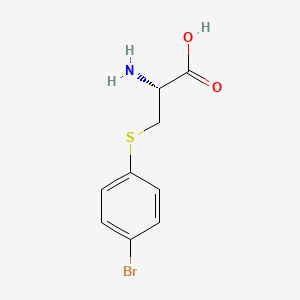
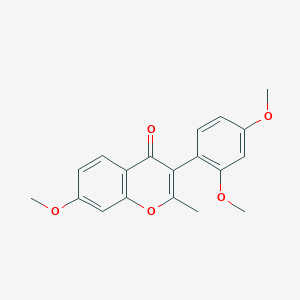
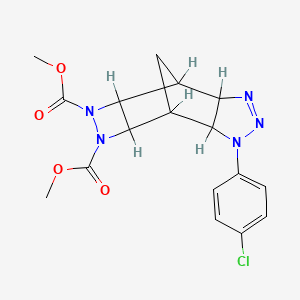
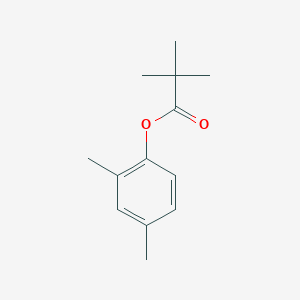
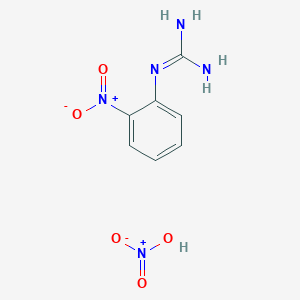

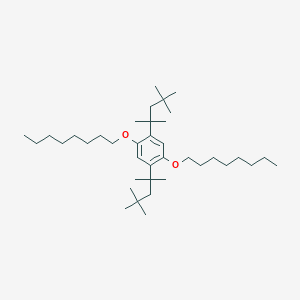
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
